

spectroscopic data of alpha-Fenchol (NMR, IR, MS)

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Compound of Interest

Compound Name: *alpha-Fenchol*

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An In-depth Technical Guide to the Spectroscopic Data of α -Fenchol

This guide provides a comprehensive overview of the spectroscopic data for α -Fenchol, a monoterpene alcohol. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data of α -Fenchol

The following sections summarize the key spectroscopic data for α -Fenchol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for α -Fenchol are presented below.

Table 1: ^1H NMR Spectroscopic Data for α -Fenchol

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.252	d	H-2
1.617	m	H-4
1.617	m	H-7a
1.408	m	H-7b
1.321	m	H-5a
1.126	m	H-5b
1.107	s	CH ₃ -10
1.031	s	CH ₃ -8
0.981	s	CH ₃ -9
0.853	m	H-6a
1.079	m	H-6b

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

Table 2: ¹³C NMR Spectroscopic Data for α -Fenchol

Chemical Shift (δ) ppm	Carbon Atom
85.488	C-2
49.546	C-1
48.307	C-3
41.364	C-7
39.468	C-4
31.107	C-9
26.479	C-5
25.486	C-8
20.556	C-6
19.855	C-10

Data sourced from the Biological Magnetic Resonance Bank (BMRB) and SpectraBase.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions for α -Fenchol are detailed below.

Table 3: IR Spectroscopic Data for α -Fenchol

Wavenumber (cm^{-1})	Intensity	Bond	Functional Group
3500–3200	Strong, Broad	O–H Stretch	Alcohol (H-bonded)
3000–2850	Medium	C–H Stretch	Alkanes
1320–1000	Strong	C–O Stretch	Alcohol

Characteristic absorption ranges for alcohols.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometry Data for α -Fenchol

m/z	Relative Intensity (%)	Proposed Fragment
154	Low	$[M]^+$ (Molecular Ion)
136	Moderate	$[M-H_2O]^+$
81	100	$[C_6H_9]^+$
80	~73	$[C_6H_8]^+$
72	~24	$[C_4H_8O]^+$
43	~27	$[C_3H_7]^+$
41	~33	$[C_3H_5]^+$

Fragmentation data compiled from PubChem and NIST WebBook.^{[7][8]} Alcohols often exhibit a weak or absent molecular ion peak.^[5] Common fragmentation pathways for alcohols include dehydration ($[M-H_2O]^+$) and alpha-cleavage.^{[5][9][10]}

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for α -Fenchol.

NMR Spectroscopy

- **Sample Preparation:** A sample of α -Fenchol (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d ($CDCl_3$).^{[1][2][11]} Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

- **Instrumentation:** NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker DMX-500MHz instrument.[\[1\]](#)
- **^1H NMR Acquisition:** One-dimensional ^1H NMR spectra are recorded at a specific temperature, often 298K.[\[1\]](#)
- **^{13}C NMR Acquisition:** One-dimensional ^{13}C NMR spectra are acquired under similar conditions. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH_2 , and CH_3 groups.[\[1\]](#)
- **2D NMR Experiments:** To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[\[1\]](#)

IR Spectroscopy

- **Sample Preparation:** For liquid samples like α -Fenchol, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent like carbon tetrachloride (CCl_4) can be used.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the salt plates (or solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

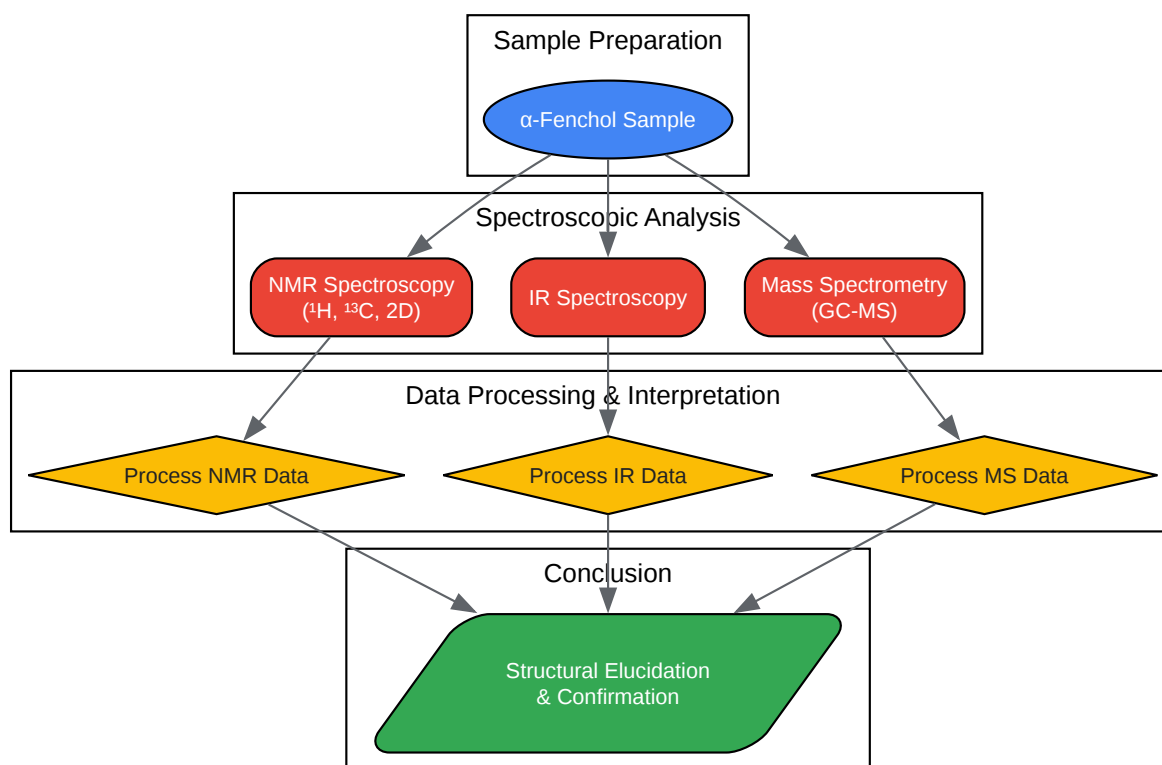
Mass Spectrometry

- **Instrumentation:** Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like α -Fenchol.[\[11\]](#)
- **Gas Chromatography:** The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar column).
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like α -Fenchol.



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